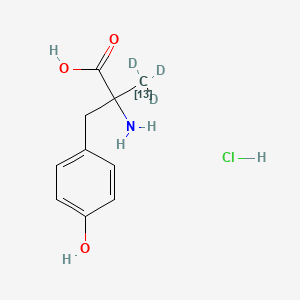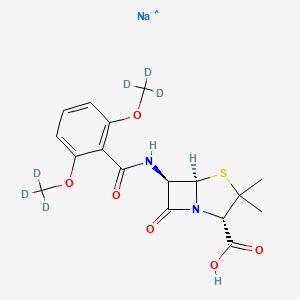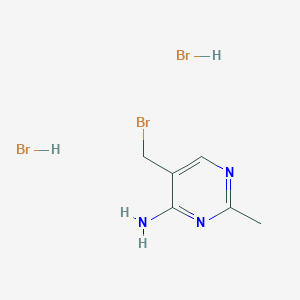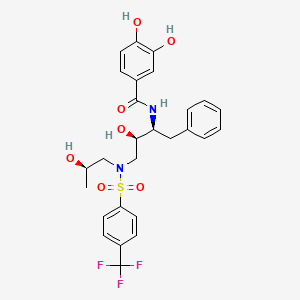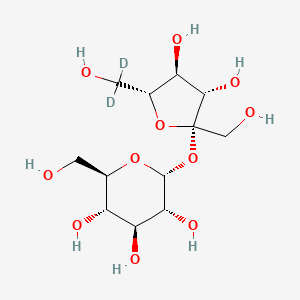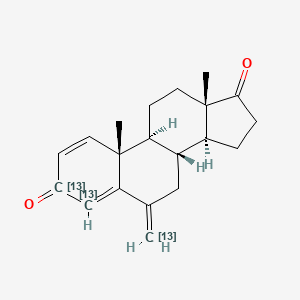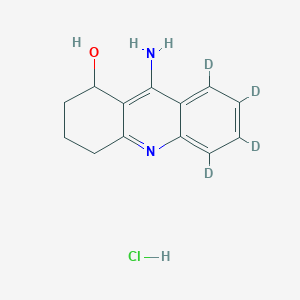
Velnacrine-d4 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Velnacrine-d4 (hydrochloride) is a deuterium-labeled derivative of Velnacrine, a compound known for its potent cholinesterase inhibitory properties. This compound is primarily used in scientific research, particularly in the study of Alzheimer’s disease due to its ability to enhance cholinergic functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Velnacrine-d4 (hydrochloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the Velnacrine molecule. This process is typically carried out using deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Velnacrine-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. The production is carried out under stringent quality control measures to ensure the consistency and reliability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Velnacrine-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated products, reduction may produce deuterated analogs, and substitution may result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Velnacrine-d4 (hydrochloride) has a wide range of scientific research applications, including:
Wirkmechanismus
Velnacrine-d4 (hydrochloride) exerts its effects by inhibiting cholinesterase, an enzyme responsible for the breakdown of acetylcholine. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The molecular targets include cholinesterase enzymes, and the pathways involved are primarily related to cholinergic neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tacrine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A widely used cholinesterase inhibitor with a similar mechanism of action.
Rivastigmine: A cholinesterase inhibitor that also inhibits butyrylcholinesterase.
Uniqueness
Velnacrine-d4 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium can lead to altered metabolic pathways and improved stability, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C13H15ClN2O |
|---|---|
Molekulargewicht |
254.75 g/mol |
IUPAC-Name |
9-amino-5,6,7,8-tetradeuterio-1,2,3,4-tetrahydroacridin-1-ol;hydrochloride |
InChI |
InChI=1S/C13H14N2O.ClH/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1H/i1D,2D,4D,5D; |
InChI-Schlüssel |
IJWCYOSTVLKCCX-XLJCJYTQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(CCCC3=N2)O)N)[2H])[2H].Cl |
Kanonische SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



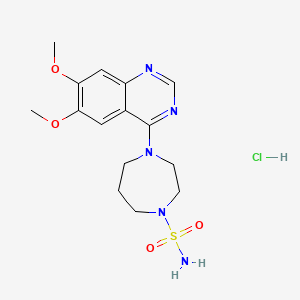
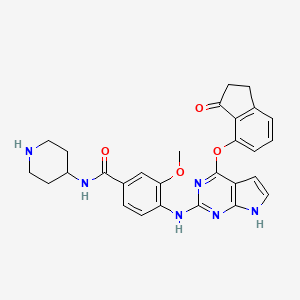
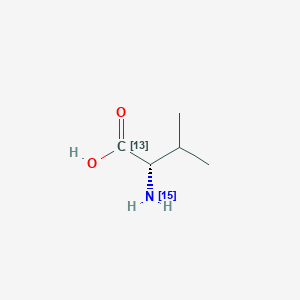
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409683.png)
![N-[9-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409686.png)
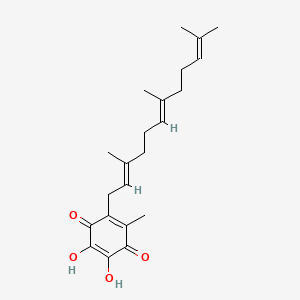
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12409705.png)
